

Application Notes and Protocols: Synthesis of 1-Cyanoethyl(diethylamino)dimethylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

1-

Compound Name: *Cyanoethyl(diethylamino)dimethylsilane*

Cat. No.: B025427

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the proposed synthesis of **1-Cyanoethyl(diethylamino)dimethylsilane**. The synthesis is presented as a two-step process, beginning with the preparation of the key intermediate, (diethylamino)dimethylsilane, followed by its subsequent hydrosilylation with acrylonitrile. Due to the limited availability of a direct published protocol for the target molecule, this procedure is based on established methods for the synthesis of aminosilanes and the hydrosilylation of α,β -unsaturated nitriles.

Overall Reaction Scheme

The proposed synthetic route is depicted below:

Step 1: Synthesis of (diethylamino)dimethylsilane

Step 2: Hydrosilylation of Acrylonitrile

Experimental Protocols

Part 1: Synthesis of (diethylamino)dimethylsilane

This procedure details the synthesis of the aminosilane precursor via the reaction of chlorodimethylsilane with diethylamine.

Materials and Reagents:

Reagent/Material	Molar Mass (g/mol)	Density (g/mL)	Purity
Chlorodimethylsilane	94.62	0.855	≥98%
Diethylamine	73.14	0.707	≥99%
Diethyl ether (anhydrous)	74.12	0.713	≥99.8%
Nitrogen gas	-	-	High purity

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Condenser
- Magnetic stirrer
- Inert gas (nitrogen) supply
- Distillation apparatus

Procedure:

- A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet is assembled and flame-dried.

- The flask is charged with diethylamine (2 equivalents) and anhydrous diethyl ether (200 mL) under a nitrogen atmosphere.
- The mixture is cooled to 0 °C in an ice bath.
- Chlorodimethylsilane (1 equivalent), dissolved in 50 mL of anhydrous diethyl ether, is added dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
- The resulting white precipitate of diethylammonium chloride is removed by filtration under a nitrogen atmosphere.
- The filtrate is then concentrated under reduced pressure to remove the diethyl ether.
- The crude (diethylamino)dimethylsilane is purified by fractional distillation under atmospheric pressure to yield the pure product.

Quantitative Data (Expected):

Product	Theoretical Yield (g)	Actual Yield (g)	% Yield	Boiling Point (°C)
(diethylamino)dimethylsilane	(Calculated based on starting material)	(To be determined)	(To be determined)	102-104

Part 2: Synthesis of 1-Cyanoethyl(diethylamino)dimethylsilane

This section describes the proposed hydrosilylation of acrylonitrile with the synthesized (diethylamino)dimethylsilane. The use of a platinum-based catalyst, such as Karstedt's catalyst, is suggested. It should be noted that the hydrosilylation of acrylonitrile can sometimes be challenging, and optimization of the catalyst and reaction conditions may be necessary.

Materials and Reagents:

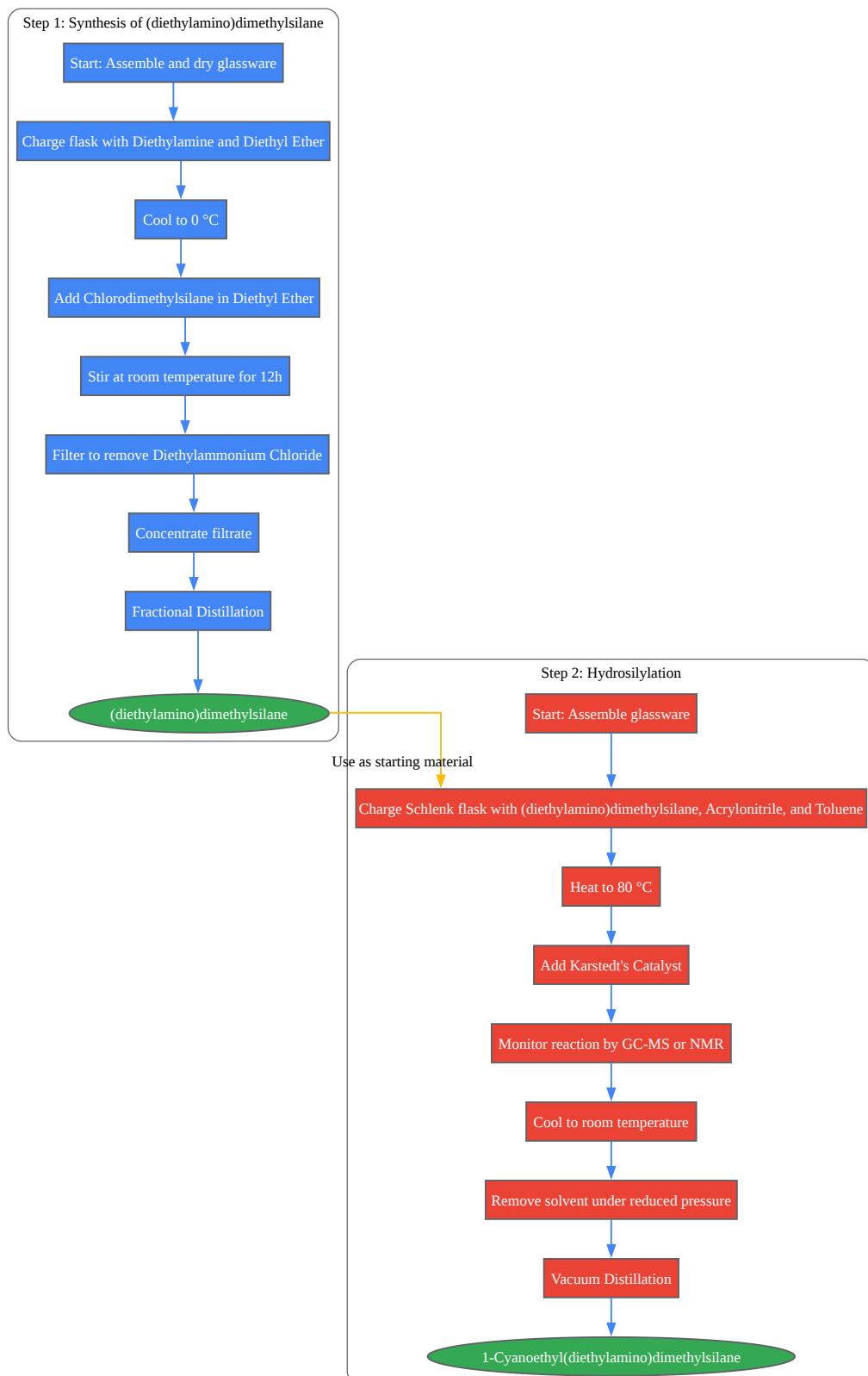
Reagent/Material	Molar Mass (g/mol)	Density (g/mL)	Purity
(diethylamino)dimethyl silane	117.28	(To be determined)	≥98%
Acrylonitrile	53.06	0.806	≥99%
Karstedt's catalyst (platinum- divinyltetramethyldisilo xane complex in xylene)	-	-	~2% Pt
Toluene (anhydrous)	92.14	0.867	≥99.8%
Nitrogen gas	-	-	High purity

Equipment:

- Schlenk flask
- Condenser
- Magnetic stirrer
- Inert gas (nitrogen) supply
- Distillation apparatus

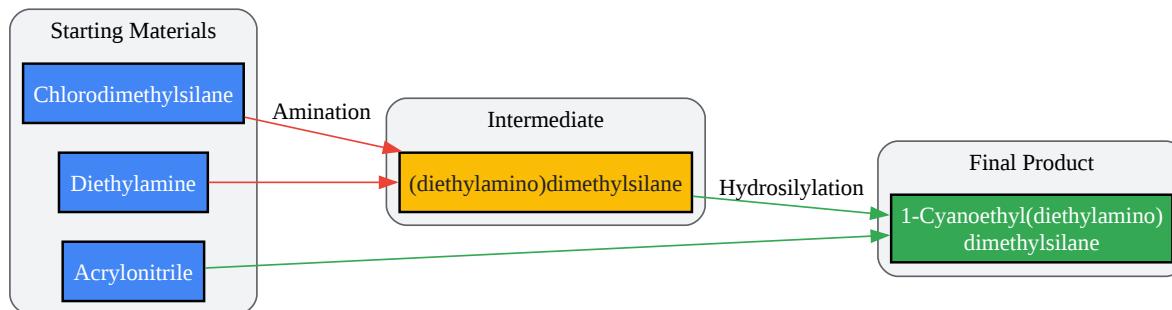
Procedure:

- A 250 mL Schlenk flask equipped with a magnetic stirrer and a condenser connected to a nitrogen line is charged with (diethylamino)dimethylsilane (1 equivalent) and anhydrous toluene (100 mL).
- Acrylonitrile (1.1 equivalents) is added to the flask.
- The mixture is heated to 80 °C.


- Karstedt's catalyst (0.01 mol%) is added via syringe.
- The reaction is monitored by GC-MS or ^1H NMR for the disappearance of the Si-H peak. The reaction time may vary and could require several hours.
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent and any unreacted starting materials are removed under reduced pressure.
- The crude product, **1-Cyanoethyl(diethylamino)dimethylsilane**, is purified by vacuum distillation.

Quantitative Data (Expected):

Product	Theoretical Yield (g)	Actual Yield (g)	% Yield	Boiling Point (°C at reduced pressure)
1-Cyanoethyl(diethylamino)dimethylsilane	(Calculated based on starting material)	(To be determined)	(To be determined)	(To be determined)


Visualizations

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the proposed synthesis of **1-Cyanoethyl(diethylamino)dimethylsilane**.

Signaling Pathway/Logical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Logical relationship of reactants to the final product in the proposed synthesis.

- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 1-Cyanoethyl(diethylamino)dimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b025427#synthesis-of-1-cyanoethyl-diethylamino-dimethylsilane-protocol\]](https://www.benchchem.com/product/b025427#synthesis-of-1-cyanoethyl-diethylamino-dimethylsilane-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com